(R)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a nicotinoyl group, and a tert-butyl carbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nicotinoyl Group: The nicotinoyl group can be introduced via an acylation reaction using nicotinic acid or its derivatives.
Formation of the Carbamate Moiety: The tert-butyl carbamate group is usually introduced through a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods: Industrial production of ®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: ®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine or nicotinoyl groups.
Reduction: Reduced derivatives, potentially involving the conversion of carbonyl groups to alcohols.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may investigate its interactions with biological targets to understand its potential biological activity.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nicotinoyl group may play a role in binding to specific sites, while the pyrrolidine ring and carbamate moiety contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate: The racemic mixture containing both enantiomers.
Other Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups but different substituents on the pyrrolidine ring or carbamate moiety.
Uniqueness: ®-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall reactivity. The combination of the nicotinoyl group, pyrrolidine ring, and tert-butyl carbamate moiety also contributes to its distinct chemical properties.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(pyridine-3-carbonyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVARFICBOIJJ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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